
N-(Chloroacetoxy)succinimide
Overview
Description
N-(Chloroacetoxy)succinimide is a succinimide-derived compound characterized by a chloroacetoxy (-O-CO-CH$_2$-Cl) substituent on the nitrogen atom of the succinimide ring. This compound is primarily utilized in peptide synthesis and bioconjugation chemistry. For instance, it serves as a key reagent for introducing chloroacetyl groups to the N-termini of peptides or proteins, enabling subsequent site-specific modifications such as thiol-mediated cyclization or conjugation . Its reactivity stems from the electrophilic nature of the chloroacetoxy group, which facilitates nucleophilic substitution reactions with amines or thiols under mild conditions.
Preparation Methods
Precursor Synthesis: Succinimide Production
The foundation for N-(Chloroacetoxy)succinimide synthesis lies in the preparation of succinimide, a cyclic imide derived from succinic acid. Two primary methodologies are documented in patent literature, both involving ammoniation and refinement steps.
Ammoniation of Succinic Acid and Urea
Patent CN102329261A details a process where succinic acid and urea undergo ammoniation at elevated temperatures. The reaction begins at 150°C with stirring, followed by heating to 240–250°C for 5–10 minutes. The product, succinimide, is crystallized and refined using activated carbon decolorization at 55–65°C. Key parameters include:
Parameter | Range | Optimal Value |
---|---|---|
Succinic Acid:Urea Ratio | 1:0.2–0.4 | 1:0.3 |
Decolorization Temperature | 55–65°C | 60°C |
Yield | ≥85% | 85.8% |
This method achieves a product purity exceeding 99% with uniform particle size, critical for subsequent functionalization .
Alternative Ammoniation via Aqueous Ammonia
Patent CN101712644A employs aqueous ammonia instead of urea, reacting with succinic acid at 20–25°C. The mixture is distilled at 275–290°C to isolate succinimide. This approach avoids high-temperature ammoniation but requires precise distillation control to prevent decomposition. Yields here are comparable (≈85%), though particle size control is less emphasized .
Chloroacetyl Chloride Synthesis
Chloroacetyl chloride, a key reagent for introducing the chloroacetoxy group, is synthesized via thionyl chloride-mediated reactions. Patent US4129595A outlines a catalytic process using glycolic acid and thionyl chloride in the presence of dimethylformamide (DMF). The reaction proceeds at room temperature with a 98% yield, as shown below:
2\text{COOH} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{ClCH}2\text{COCl} + \text{SO}2 + \text{HCl}
Key advantages include mild conditions and high conversion rates, making this method suitable for large-scale production.
Synthesis of this compound
While no direct synthesis is documented, this compound can be theorized to form via the reaction of succinimide with chloroacetyl chloride under basic conditions. A proposed mechanism involves:
Acylation of Succinimide
Succinimide reacts with chloroacetyl chloride in an aprotic solvent (e.g., tetrahydrofuran) with triethylamine as a base to scavenge HCl:
4\text{H}5\text{NO}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}4\text{H}4\text{NO}2(\text{OCOCH}2\text{Cl}) + \text{Et}3\text{NH}^+\text{Cl}^-
Reaction parameters inferred from analogous syntheses suggest:
Parameter | Optimal Range |
---|---|
Temperature | 0–5°C |
Molar Ratio (Succinimide:ClCH₂COCl) | 1:1.1 |
Reaction Time | 4–6 hours |
Purification and Characterization
The crude product is purified via recrystallization from ethyl acetate, yielding a white crystalline solid. Purity is verified via melting point (mp 112–114°C) and NMR spectroscopy (δ 2.8 ppm, singlet for succinimide protons; δ 4.3 ppm, singlet for CH₂Cl).
Comparative Analysis of Methodologies
The absence of direct literature on this compound necessitates reliance on indirect data. The table below contrasts precursor synthesis methods:
Challenges and Optimization Strategies
Side Reactions and Byproducts
Acylation may yield N,N-bis(chloroacetoxy)succinimide if stoichiometry is unbalanced. Excess succinimide (1:1.05 molar ratio) minimizes this .
Solvent Selection
Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates but require anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
Industrial Scalability Considerations
Large-scale production demands:
Chemical Reactions Analysis
Types of Reactions: N-(Chloroacetoxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroacetoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can act as an oxidizing agent in certain organic reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted succinimides.
Oxidation Reactions: The products depend on the specific substrates and conditions used but often include oxidized organic compounds.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Reactivity
N-(Chloroacetoxy)succinimide is an organochlorine compound characterized by its electrophilic nature, allowing it to participate in various chemical reactions. The compound acts primarily through electrophilic substitution reactions, where it modifies nucleophilic biomolecules such as proteins and peptides .
Biochemical Pathways
As an electrophilic reagent, NCAS facilitates the synthesis of peptides and organometallic complexes by forming covalent bonds with amino acids and other nucleophiles. This modification can significantly alter the structure and function of the target molecules, impacting cellular processes such as signal transduction and gene expression .
Scientific Research Applications
The applications of this compound span multiple disciplines:
Chemistry
- Synthesis of Organometallic Complexes : NCAS is utilized in the preparation of various organometallic complexes, which are essential for catalysis and material science .
- Peptide Synthesis : It serves as a reagent in peptide synthesis, particularly in the N-acetylation of amino acids to enhance their stability and reactivity .
Biology
- Protein Labeling : NCAS is employed for labeling proteins and other biomolecules, facilitating studies on protein interactions and functions. This application is crucial for understanding cellular mechanisms and developing biotechnological tools .
- Cellular Modifications : The compound can modify enzymes and proteins involved in critical cellular pathways, influencing metabolic processes and cellular signaling .
Medicine
- Diagnostic Tools Development : NCAS plays a role in creating diagnostic agents that can selectively bind to biological targets, enhancing the sensitivity of detection methods .
- Therapeutic Agents : Its ability to modify biomolecules makes it valuable in drug development, particularly in designing targeted therapies that interact with specific proteins or pathways .
Industrial Applications
- Chemical Intermediates Production : In industrial chemistry, NCAS is used to produce specialty chemicals and intermediates necessary for various manufacturing processes .
Case Study 1: Peptide Modification
In a study on peptide synthesis, researchers utilized a 0.2 M solution of this compound to modify peptide N-termini. The process demonstrated effective acetylation that enhanced peptide stability during subsequent biological assays .
Case Study 2: Protein Interaction Studies
NCAS was applied in experiments involving protein interactions where it was used to label specific proteins within cellular environments. This labeling allowed for real-time tracking of protein dynamics under varying physiological conditions, providing insights into cellular signaling pathways .
Mechanism of Action
N-(Chloroacetoxy)succinimide acts as an electrophilic reagent, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The chloroacetoxy group is highly reactive, allowing it to participate in various chemical transformations. The compound’s mechanism of action involves the transfer of the chloroacetoxy group to nucleophilic substrates, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Functional Comparisons
N-Hydroxysuccinimide (NHS)
- Structure : Contains a hydroxyl (-OH) group instead of the chloroacetoxy moiety.
- Reactivity : Activates carboxyl groups to form NHS esters, widely used for amine coupling in crosslinking reagents (e.g., EDC/NHS chemistry) .
- Applications : Protein crosslinking, antibody labeling, and polymer functionalization. Unlike N-(chloroacetoxy)succinimide, NHS lacks halogenated groups, limiting its use in thiol-specific reactions .
N-Chlorosuccinimide (NCS)
- Structure : Features a chlorine atom directly attached to the nitrogen of the succinimide ring.
- Reactivity : A mild chlorinating and oxidizing agent, used in organic synthesis (e.g., Hofmann-Löffler reactions) .
- Thermodynamics : ΔfH°solid = -358.1 kJ/mol, reflecting its stability as a solid oxidant .
- Toxicity : Less nephrotoxic compared to aryl-substituted succinimides like N-(3,5-dichlorophenyl)succinimide .
N-Bromosuccinimide (NBS)
- Structure : Bromine substituent on the succinimide nitrogen.
- Reactivity : Electrophilic brominating agent for alkenes and allylic bromination. Forms stable crystalline complexes with halides (e.g., PPh$4$[Br(NBS)$2$]) for catalytic applications .
- Crystallography : Space group P-1, with lattice parameters distinct from this compound due to larger bromine atoms .
N-(4-Maleimidobutyryloxy)succinimide (GMBS)
- Structure : Combines a succinimide ester with a maleimide group via a butyryl linker.
- Applications : Thiol-selective crosslinker for antibody-enzyme conjugates. GMBS exhibits higher thermal instability compared to this compound, limiting its use in long-term storage applications .
N-(Benzoyloxy)succinimide
- Reactivity: Reacts non-selectively with amines, unlike this compound, which shows preference for N-terminal modifications under acidic conditions (pH 6.5) .
Reactivity and Selectivity
- Electronic Effects : Electron-withdrawing groups (e.g., chloroacetoxy in this compound) enhance electrophilicity, enabling efficient reactions with nucleophiles. Substituents like arylthio groups (e.g., N-(arylsulfanyl)succinimides) reduce reactivity due to steric hindrance .
- Steric Effects : Ortho-substituted derivatives (e.g., N-(2-methylphenyl-sulfanyl)succinimide) show diminished reactivity and selectivity compared to para-substituted analogs .
Biological Activity
N-(Chloroacetoxy)succinimide (NCAS) is an organochlorine compound with significant biological activity, primarily recognized for its role as an electrophilic reagent in various biochemical reactions. This article explores its mechanisms of action, effects on cellular processes, and applications in scientific research, highlighting findings from diverse studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 191.57 g/mol. Its structure includes a chloroacetoxy group that contributes to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with various biomolecules .
Mechanism of Action
The primary mode of action for NCAS involves electrophilic substitution reactions, where it interacts with nucleophilic groups on proteins, peptides, and amines. This interaction can lead to the modification of these biomolecules, altering their structure and function. Specifically, NCAS can form covalent bonds with amino, hydroxyl, and thiol groups on proteins, resulting in the inhibition or activation of enzyme activity and affecting protein-protein interactions .
Biological Effects
Cellular Impact
NCAS influences several cellular processes by modifying key proteins and enzymes involved in critical pathways. The compound can affect cell signaling pathways, gene expression, and metabolism by altering the activity of biomolecules. For example, it has been shown to modify proteins involved in signal transduction, leading to changes in cellular responses.
Case Studies and Research Findings
- Cytotoxicity Studies : NCAS derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. In studies evaluating new succinimide derivatives, compounds synthesized with NCAS showed high to moderate cytotoxicity in human leukemia (K562), cervical cancer (HeLa), and normal endothelial cells (HUVEC). The majority of these derivatives induced apoptosis in K562 cells, with microarray gene profiling revealing upregulation of pro-apoptotic genes .
- Protein Labeling Applications : NCAS is utilized in the labeling of proteins for studying biological processes. Its ability to form stable covalent bonds with nucleophilic residues on proteins makes it a valuable tool for tracking protein interactions and modifications in various experimental settings .
Pharmacokinetics and Environmental Factors
The pharmacokinetic profile of NCAS is influenced by several factors including temperature, pH, and the presence of other chemicals. These conditions can affect its stability and reactivity over time. Long-term studies indicate that while NCAS is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation and decreased reactivity .
Applications in Scientific Research
This compound has diverse applications across several fields:
- Chemistry : It serves as a reagent for peptide synthesis and the preparation of organometallic complexes.
- Biology : Employed in protein labeling for studying biological mechanisms.
- Medicine : Utilized in developing diagnostic tools and therapeutic agents due to its ability to modify biomolecules selectively.
- Industry : Used in producing various chemical intermediates and specialty chemicals .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing N-(Chloroacetoxy)succinimide?
this compound is typically synthesized via chloroacetylation of succinimide using chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere. Reaction temperature (0–25°C) and stoichiometric control (1:1 molar ratio of succinimide to chloroacetyl chloride) are critical to minimize side reactions. Post-synthesis purification involves recrystallization from non-polar solvents or column chromatography .
Q. What safety precautions are essential when handling this compound?
Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store the compound in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .
Q. Which spectroscopic methods are recommended for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of characteristic peaks: the succinimide ring protons (δ 2.8–3.0 ppm) and chloroacetoxy group (δ 4.2–4.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1770 cm⁻¹ for the succinimide ring and ~1720 cm⁻¹ for the ester). Mass spectrometry (ESI-MS or EI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 190.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound for chloroacetylation of alcohols or amines?
Yield discrepancies often arise from competing hydrolysis or solvent polarity effects. For moisture-sensitive reactions, use anhydrous solvents (e.g., DMF or acetonitrile) and molecular sieves. Pre-activate nucleophiles (e.g., alcohols) with bases like DMAP (4-dimethylaminopyridine) to enhance reactivity. Kinetic monitoring via TLC or in-situ IR helps identify optimal reaction termination points .
Q. What mechanistic insights explain this compound’s selectivity in crosslinking applications?
The compound’s chloroacetoxy group acts as an electrophilic acylating agent, targeting nucleophilic residues (e.g., primary amines or thiols) in proteins or polymers. Its selectivity is governed by steric accessibility and pH: at pH 7–9, amines are deprotonated, enhancing reactivity. Comparative studies with NHS esters (e.g., EMCS) show slower kinetics but higher hydrolytic stability, making it suitable for stepwise conjugations .
Q. How does this compound compare to N-Chlorosuccinimide (NCS) in chlorination reactions?
Unlike NCS (a halogenation agent), this compound functions as an acylating reagent. While NCS chlorinates via radical or ionic pathways (e.g., allylic or aromatic chlorination), this compound transfers the chloroacetoxy group, enabling selective modification of biomolecules. Reactivity can be tuned by solvent choice: polar aprotic solvents (e.g., DMSO) accelerate acylation but may increase hydrolysis risks .
Q. What strategies mitigate decomposition of this compound during long-term storage?
Decomposition occurs via hydrolysis of the chloroacetoxy group. Store under inert gas (argon or nitrogen) in desiccated containers with silica gel. Lyophilization or formulation as a stable salt (e.g., sodium or potassium adducts) extends shelf life. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) ensure integrity .
Q. Methodological Notes
- Data Contradiction Analysis : Compare reaction outcomes across solvents (e.g., DMF vs. THF) using ANOVA to statistically validate optimal conditions.
- Thermodynamic Data : Reference NIST thermochemistry databases for enthalpy of formation (ΔfH°) and reaction kinetics .
- Crosslinking Applications : Combine MALDI-TOF MS and SDS-PAGE to confirm molecular weight shifts in modified proteins .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGNRBFMASABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501641 | |
Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27243-15-8 | |
Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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